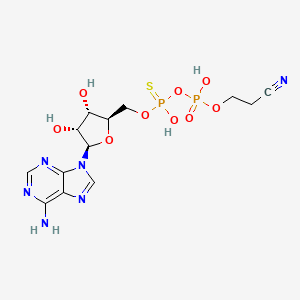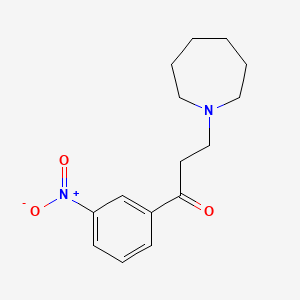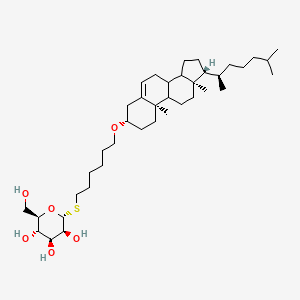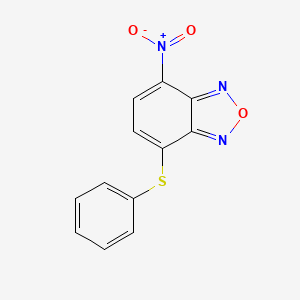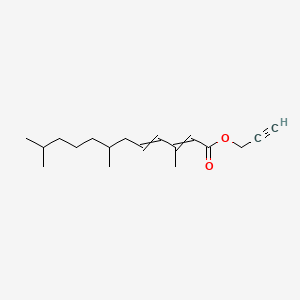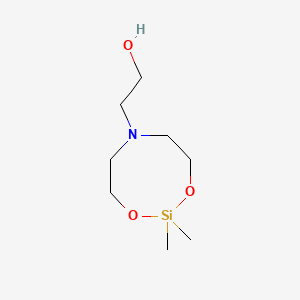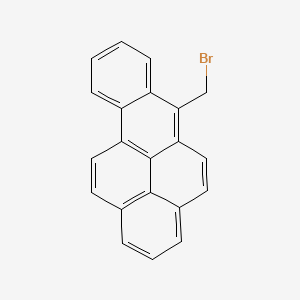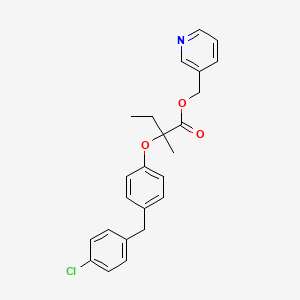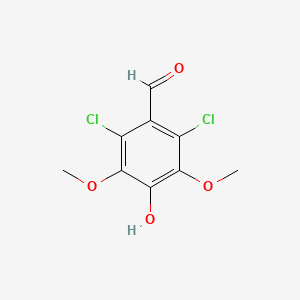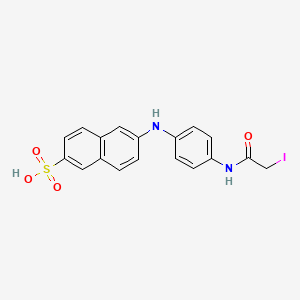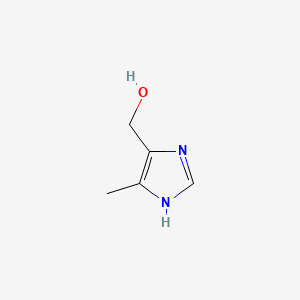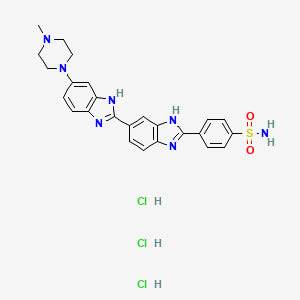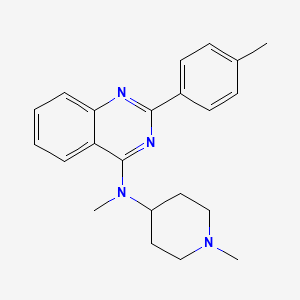
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted by a 4-methylphenyl group and a methyl(1-methylpiperidin-4-yl)nitrilo group at positions 2 and 4, respectively. It is a member of quinazolines, a tertiary amino compound, a member of piperidines and a member of toluenes.
Applications De Recherche Scientifique
Acetylcholine Esterase Inhibition and Anticancer Properties
- Acetylcholine Esterase Inhibition : N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine has been identified as a potential acetylcholine esterase inhibitor. This compound showed significant inhibition of acetylcholine esterase (AChE) activity, comparable to donepezil, a known AChE inhibitor (Lan et al., 2020).
- Anticancer Properties : The compound also demonstrated cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers. It significantly induced early apoptosis and arrested cancer cells in the G2/M phase, showing potential as a lead compound for anticancer agent design (Lan et al., 2020).
Antimicrobial and Antitubercular Activities
- Antimicrobial Activity : Research indicates that derivatives of quinazolin-4-ones, which are structurally similar to the compound , exhibit antimicrobial properties. This suggests potential applications in combating bacterial infections (Badwaik et al., 2009).
- Antitubercular Properties : These derivatives also showed significant anti-tubercular activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis (Nagaladinne et al., 2020).
Histamine Receptor Antagonism
- Histamine H4 Receptor Inverse Agonism : The compound was identified as an inverse agonist at the histamine H4 receptor (H4R), indicating potential therapeutic applications in conditions mediated by H4R activity, such as inflammation (Smits et al., 2008).
Other Potential Therapeutic Applications
- Diuretic Agents : Some derivatives of quinazolin-4(3H)-one, closely related to the compound of interest, have shown diuretic activity, suggesting potential utility in treating conditions like hypertension (Maarouf et al., 2004).
- H1-Antihistaminic Agents : Derivatives of this compound have shown significant in vivo H1-antihistaminic activity, indicating potential use in treating allergic reactions (Alagarsamy & Parthiban, 2013).
- DNA Methyltransferase 3A Inhibition : Certain analogues of this compound have been found to inhibit DNA methyltransferase DNMT3A, a potential target for cancer therapy (Rotili et al., 2014).
Anti-Inflammatory Properties
- Anti-Inflammatory Activity : Some novel derivatives of quinazolin-4(3H)-ones, structurally related to the main compound, have been synthesized and shown to possess anti-inflammatory properties (Srivastav et al., 2009).
Propriétés
Nom du produit |
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine |
|---|---|
Formule moléculaire |
C22H26N4 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine |
InChI |
InChI=1S/C22H26N4/c1-16-8-10-17(11-9-16)21-23-20-7-5-4-6-19(20)22(24-21)26(3)18-12-14-25(2)15-13-18/h4-11,18H,12-15H2,1-3H3 |
Clé InChI |
ZOXGTPAJSZQQQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N(C)C4CCN(CC4)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N(C)C4CCN(CC4)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



